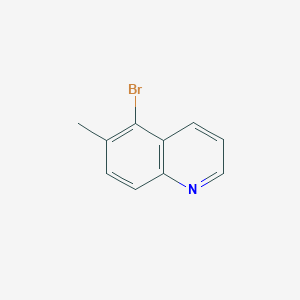

5-Bromo-6-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-4-5-9-8(10(7)11)3-2-6-12-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHONOBMGSBMLDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65513-45-3 | |

| Record name | 5-bromo-6-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-methylquinoline (CAS No. 65513-45-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-6-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document delves into its chemical and physical properties, outlines a probable synthetic route based on established chemical principles, and discusses its potential applications, particularly in the realm of drug discovery. Safety considerations and a summary of expected spectroscopic data are also presented to provide a well-rounded profile for researchers and drug development professionals.

Introduction

Quinoline and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2][3] The quinoline framework is considered a "privileged structure" in medicinal chemistry, known to interact with a wide variety of biological targets.[4] The strategic placement of substituents on the quinoline ring system is a key methodology for modulating the therapeutic properties of these compounds.[5] this compound (CAS No. 65513-45-3), with its distinct substitution pattern, represents a valuable building block for the synthesis of more complex molecules with potential pharmacological activity.[6] The presence of a bromine atom offers a reactive site for various cross-coupling reactions, while the methyl group can influence the molecule's steric and electronic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are a combination of data from chemical suppliers and computational predictions.[7][8][9]

| Property | Value | Source |

| CAS Number | 65513-45-3 | [7] |

| Molecular Formula | C₁₀H₈BrN | [7] |

| Molecular Weight | 222.08 g/mol | [7] |

| Appearance | Pale yellow crystalline powder (Predicted) | [10] |

| Purity | ≥95% (Commercially available) | [7][9] |

| Storage | Sealed in dry, 2-8°C | [7] |

| SMILES | CC1=C(C2=C(C=C1)N=CC=C2)Br | [7] |

| InChIKey | CHONOBMGSBMLDE-UHFFFAOYSA-N | [8] |

| Predicted LogP | 3.30572 | [7] |

| Predicted TPSA | 12.89 | [7] |

| Predicted H-Bond Acceptors | 1 | [7] |

| Predicted H-Bond Donors | 0 | [7] |

Synthesis of this compound

Conceptual Synthetic Workflow

The synthesis would likely proceed via the electrophilic bromination of the precursor, 6-methylquinoline. The position of bromination on the quinoline ring is directed by the existing substituents and the reaction conditions.

Proposed Experimental Protocol

This protocol is a representative procedure based on general methods for the bromination of quinoline derivatives.[11] Optimization of reaction conditions, such as temperature, reaction time, and the choice of brominating agent and solvent, would be necessary to achieve a good yield and purity of the desired product.

Materials:

-

6-Methylquinoline (precursor)

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Concentrated Sulfuric Acid (H₂SO₄) or other suitable solvent/catalyst

-

Dichloromethane (CH₂Cl₂) or other suitable solvent for extraction

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 6-methylquinoline in a suitable solvent such as concentrated sulfuric acid or an inert organic solvent.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add the brominating agent (e.g., N-Bromosuccinimide) portion-wise to the stirred solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring and a singlet for the methyl group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the bromo and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the 10 carbon atoms in the quinoline ring system and the methyl group. The carbon attached to the bromine atom would likely appear in the 115-125 ppm range.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) and an M+2 peak of approximately equal intensity, which is characteristic of a compound containing one bromine atom. The predicted monoisotopic mass is 220.98401 Da.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and the C-Br stretching vibration.

Applications in Drug Discovery and Organic Synthesis

The quinoline scaffold is a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, malaria, and bacterial infections.[1][2][3] The introduction of a bromine atom at the 5-position and a methyl group at the 6-position of the quinoline ring in this compound provides a unique chemical entity with potential for further functionalization.

The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[12] These reactions are instrumental in modern drug discovery for the synthesis of libraries of compounds with diverse functionalities, allowing for the exploration of structure-activity relationships. For instance, the bromine can be replaced with aryl, heteroaryl, or amino groups to generate novel derivatives with potentially enhanced biological activity.

While specific biological activities for this compound have not been extensively reported, its structural similarity to other biologically active quinolines suggests potential for investigation in areas such as:

-

Anticancer Agents: Many substituted quinolines have demonstrated potent anticancer activity through various mechanisms.[13]

-

Antimicrobial Agents: The quinoline core is present in several antibacterial and antifungal drugs.[3]

-

Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors used in cancer therapy.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Inhalation, Ingestion, and Skin Contact: Avoid breathing dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

It is strongly recommended to consult the SDS of a closely related compound, such as 6-bromo-2-methylquinoline, for more detailed safety information before handling.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and the presence of a reactive bromine handle make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a foundational understanding of its properties, synthesis, and potential uses, serving as a valuable resource for researchers and scientists in the field of drug discovery and development. Further research into the biological activities of this specific compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]

- 7. chemscene.com [chemscene.com]

- 8. PubChemLite - this compound (C10H8BrN) [pubchemlite.lcsb.uni.lu]

- 9. This compound | CAS#:65513-45-3 | Chemsrc [chemsrc.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-methylquinoline

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Bromo-6-methylquinoline (CAS No: 65513-45-3), a heterocyclic aromatic compound of significant interest in medicinal chemistry and material science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of known and predicted data but also detailed, field-proven methodologies for the experimental determination of these critical parameters. The guide emphasizes the causal relationships between a compound's properties and its behavior in synthetic, analytical, and biological systems, ensuring a foundation of scientific integrity and practical applicability.

Introduction: The Quinoline Scaffold in Modern Science

Quinoline, a fused bicyclic heterocycle composed of a benzene and a pyridine ring, serves as a privileged scaffold in drug discovery and materials science.[2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2] The specific functionalization of the quinoline core allows for the fine-tuning of its electronic, steric, and lipophilic characteristics, thereby modulating its interaction with biological targets or its properties as a functional material.

This compound is a derivative that incorporates a bromine atom at the 5-position and a methyl group at the 6-position. These substitutions are not trivial; the bromine atom can act as a handle for further synthetic modifications (e.g., cross-coupling reactions) and its electronegativity influences the electron density of the aromatic system.[1] The methyl group provides a lipophilic and sterically defined feature. Understanding the fundamental physicochemical properties of this specific molecule is therefore a prerequisite for its rational application in any research and development pipeline. This guide provides the foundational data and experimental frameworks necessary for such an understanding.

Molecular and Structural Characteristics

The unique arrangement of the bromo and methyl substituents on the quinoline core dictates the compound's intrinsic properties.[4]

Caption: Chemical structure of this compound.

Table 1: Core Molecular Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 65513-45-3 | [5][6][7] |

| Molecular Formula | C₁₀H₈BrN | [7] |

| Molecular Weight | 222.08 g/mol | [7] |

| Canonical SMILES | CC1=C(C2=C(C=C1)N=CC=C2)Br | [7] |

| InChIKey | CHONOBMGSBMLDE-UHFFFAOYSA-N |[4] |

Computationally Predicted Physicochemical Data

In the absence of extensive experimental data, computational models provide valuable initial estimates for key drug-like properties. These predictions are instrumental in the early stages of drug discovery for filtering and prioritizing compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development | Source(s) |

|---|---|---|---|

| Topological Polar Surface Area (TPSA) | 12.89 Ų | TPSA is correlated with passive molecular transport through membranes and is a key predictor of oral bioavailability. A low TPSA (<140 Ų) is generally favorable. | [7] |

| LogP (Octanol-Water Partition Coefficient) | 3.30572 | LogP is a measure of lipophilicity, which influences solubility, membrane permeability, and metabolic stability. This value suggests moderate lipophilicity. | [7] |

| Hydrogen Bond Acceptors | 1 | The quinoline nitrogen can accept a hydrogen bond, influencing solubility in protic solvents and interactions with biological targets. | [7] |

| Hydrogen Bond Donors | 0 | The absence of donor groups limits certain intermolecular interactions, affecting solubility and binding profiles. | [7] |

| Rotatable Bonds | 0 | The rigid, fused-ring structure results in low conformational flexibility, which can be advantageous for binding affinity but may pose challenges for solubility. |[7] |

Experimental Determination of Key Physicochemical Properties

While predictions are useful, experimentally derived data is the gold standard for regulatory submission and accurate modeling. The following sections provide trusted, step-by-step protocols for determining the most critical physicochemical parameters.

Melting Point (MP)

Expertise & Causality: The melting point is a fundamental indicator of a compound's purity and lattice energy. A sharp melting point range (<2 °C) is indicative of high purity. For drug development, the melting point influences solubility and dissolution rate, as described by the Yalkowsky's General Solubility Equation. A high melting point often correlates with lower solubility.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the this compound sample is crystalline and thoroughly dried to remove any residual solvent, which can depress the melting point. Gently crush the crystals into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

-

Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement - Rapid Scan: Heat the apparatus rapidly to determine an approximate melting range.

-

Measurement - Slow Scan: Allow the apparatus to cool. Using a fresh capillary, heat rapidly to within 15-20 °C of the approximate MP. Then, reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Caption: Workflow for Capillary Melting Point Determination.

Aqueous Solubility

Expertise & Causality: Aqueous solubility is arguably one of the most critical properties for a drug candidate. It directly impacts bioavailability, formulation possibilities, and the design of in vitro biological assays. Poor solubility is a major cause of failure in drug development. Given its predicted LogP of ~3.3, this compound is expected to have low aqueous solubility.

Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)

-

System Preparation: Prepare a series of phosphate-buffered saline (PBS) solutions at physiologically relevant pH values (e.g., pH 5.0, 6.5, 7.4). The choice to use buffers is critical as the basicity of the quinoline nitrogen means its ionization state, and thus solubility, will be pH-dependent.

-

Sample Addition: Add an excess amount of this compound to each buffer solution in a glass vial. The excess solid is crucial for ensuring that equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for at least 24-48 hours. This extended time ensures the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess solid.

-

Sampling & Dilution: Carefully extract an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase (e.g., acetonitrile/water) to prevent precipitation.

-

Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Standard Curve: Prepare a standard curve of this compound of known concentrations in the same diluent to quantify the concentration in the experimental samples.

-

Validation: Each pH condition should be tested in triplicate.

Caption: Workflow for Shake-Flask Solubility Determination.

Acid Dissociation Constant (pKa)

Expertise & Causality: The pKa value defines the extent of ionization of a compound at a given pH. For this compound, the basic quinoline nitrogen will be protonated at low pH. The pKa of its conjugate acid is critical for predicting its behavior in the variable pH environments of the gastrointestinal tract, its solubility, and its potential for ionic interactions with biological targets. The pKa of quinoline's conjugate acid is approximately 4.85.[2] Substituents can alter this value, making experimental determination necessary.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is too low for direct titration. Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Apparatus Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Slowly add aliquots of the standardized HCl solution to the sample solution. Record the pH of the solution after each addition.

-

Data Analysis: Plot the pH of the solution versus the volume of titrant added. The equivalence point is the point of maximum inflection on the titration curve (identified from the first or second derivative of the curve).

-

pKa Calculation: The pKa is the pH at which half of the compound has been neutralized (i.e., the pH at the half-equivalence point).

-

Trustworthiness: The protocol is self-validating through the use of a calibrated pH meter and standardized titrant. The experiment should be repeated to ensure consistency.

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic Profile

A comprehensive spectroscopic analysis is essential for structural confirmation and quality control. While actual spectra are obtained experimentally, the expected profile can be predicted based on the molecular structure.[8]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring system. A singlet in the aliphatic region (around 2.5 ppm) would correspond to the methyl group protons.

-

¹³C NMR: The carbon NMR would display ten unique signals. Aromatic carbons would appear in the 120-150 ppm range, while the methyl carbon would be found upfield (around 20 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic C-H stretching frequencies for aromatic and aliphatic groups (above and below 3000 cm⁻¹, respectively). C=C and C=N stretching vibrations from the aromatic rings would be visible in the 1500-1650 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine. There would be two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M) and one for the ⁸¹Br isotope (M+2).[8]

Conclusion

The physicochemical properties of this compound dictate its potential and limitations in scientific applications. This guide has synthesized predicted data with robust, validated experimental protocols to provide a comprehensive framework for its study. The moderate lipophilicity, low predicted TPSA, and the presence of a basic nitrogen center suggest that this molecule is an intriguing scaffold for further investigation, particularly in medicinal chemistry. The experimental determination of its melting point, solubility, and pKa, as outlined herein, are critical next steps for any research program utilizing this compound.

References

-

Chemsrc. (2025, October 9). This compound | CAS#:65513-45-3. Available at: [Link]

-

IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Available at: [Link]

-

ResearchGate. (n.d.). Physicochemical Data for Quinoline Derivatives. Available at: [Link]

-

National Institutes of Health. (2022, December 30). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Available at: [Link]

-

ChemSynthesis. (2025, May 20). 5-bromo-6-fluoroquinoline - C9H5BrFN, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C10H8BrN). Available at: [Link]

-

YouTube. (2018, September 20). 15.6d Structural Determination From All Spectra Example 4 | Organic Chemistry. Available at: [Link]

-

ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Available at: [Link]

Sources

- 1. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]

- 2. ijfmr.com [ijfmr.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C10H8BrN) [pubchemlite.lcsb.uni.lu]

- 5. This compound | CAS#:65513-45-3 | Chemsrc [chemsrc.com]

- 6. This compound | 65513-45-3 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. youtube.com [youtube.com]

An In-Depth Technical Guide to 5-Bromo-6-methylquinoline for Advanced Research Applications

This guide provides a comprehensive technical overview of 5-Bromo-6-methylquinoline, a heterocyclic compound of significant interest to professionals in chemical synthesis and drug discovery. We will delve into its fundamental molecular characteristics, propose a robust synthetic pathway grounded in established chemical principles, outline methods for its analytical validation, and explore its potential as a versatile building block in medicinal chemistry.

Core Molecular and Physicochemical Profile

This compound is a substituted quinoline, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1] The specific substitution pattern of a bromine atom at the 5-position and a methyl group at the 6-position endows it with unique properties for further chemical modification and potential biological interactions.

The compound's identity and key physicochemical parameters are summarized below. These values are critical for experimental design, influencing factors from reaction conditions to purification strategies and preliminary assessment of drug-like properties.

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₈BrN | [2][3] |

| Molecular Weight | 222.08 g/mol | [2][3][4] |

| CAS Number | 65513-45-3 | [2][5][6] |

| Canonical SMILES | CC1=C(C2=C(C=C1)N=CC=C2)Br | [2] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [2] |

| LogP (Computed) | 3.31 | [2] |

| Appearance | Solid | [7] |

The TPSA and LogP values suggest the molecule possesses moderate lipophilicity, a key consideration in designing compounds intended for biological systems.

Conceptual Molecular Structure

The diagram below illustrates the arrangement of atoms and bonds in this compound, highlighting the fused benzene and pyridine rings characteristic of the quinoline core.

Caption: Structure of this compound.

Proposed Synthesis and Purification Protocol

While specific literature on the direct synthesis of this compound is sparse, a reliable pathway can be designed by combining the classic Skraup synthesis to form the methylated quinoline core, followed by a regioselective electrophilic bromination. This approach provides a logical and experimentally sound method for its preparation.

Step 1: Synthesis of 6-Methylquinoline via Skraup Reaction

The Skraup synthesis is a cornerstone of quinoline chemistry, involving the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid. Here, we use 4-methylaniline (p-toluidine) as the starting material.

Methodology:

-

Reaction Setup: To a three-necked flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid.

-

Reagent Addition: Slowly add 4-methylaniline and glycerol to the acid with cooling. Then, add a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

-

Heating: Heat the mixture vigorously. The reaction is highly exothermic and requires careful temperature control.

-

Workup: After the reaction is complete (monitored by TLC), cool the mixture and pour it onto ice. Neutralize with a base (e.g., NaOH solution) until alkaline.

-

Extraction: The crude 6-methylquinoline, which often separates as an oil, can be purified by steam distillation followed by extraction with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 6-methylquinoline.[8]

Step 2: Regioselective Bromination of 6-Methylquinoline

The subsequent step is the introduction of a bromine atom. In the quinoline ring system, electrophilic substitution is generally disfavored in the pyridine ring and prefers the 5- and 8-positions of the benzene ring. The existing methyl group at C6 is an activating, ortho-para directing group. Therefore, substitution is strongly directed to the C5 and C7 positions. Careful control of reaction conditions is necessary to favor the C5 product.

Methodology:

-

Reaction Setup: Dissolve the synthesized 6-methylquinoline in a suitable solvent, such as concentrated sulfuric acid or acetic acid.

-

Brominating Agent: Cool the solution in an ice bath. Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in the reaction solvent. The use of NBS is often preferred as it is easier to handle and can lead to higher selectivity.[9]

-

Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) until TLC analysis indicates consumption of the starting material.

-

Quenching and Neutralization: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product.

-

Isolation: Collect the solid product by filtration, wash with cold water, and air dry.

Purification of this compound

The final and most critical step is purification, which is essential to isolate the target compound from unreacted starting materials and isomeric byproducts.

Methodology: Column Chromatography

-

Stationary Phase: Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a suitable solvent system as the slurry.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution (Mobile Phase): Elute the column with a non-polar to moderately polar solvent system, such as a gradient of ethyl acetate in hexane. The choice of solvent is critical; the less polar this compound will elute before more polar impurities.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a solid.

Caption: Role as a versatile intermediate in drug discovery.

Conclusion

This compound is a chemical intermediate with significant untapped potential. Its well-defined structure, characterized by a molecular formula of C₁₀H₈BrN and a molecular weight of 222.08 g/mol , provides a robust platform for synthetic innovation. [2][3]By leveraging established synthetic protocols and rigorous analytical validation, researchers can confidently produce this compound and utilize its functional handles to explore new frontiers in medicinal chemistry and materials science. This guide provides the foundational knowledge for scientists to integrate this compound into their advanced research programs.

References

-

This compound | CAS#:65513-45-3. Chemsrc. [Link]

-

6-BROMO-5-METHYLQUINOLINE [P88026]. ChemUniverse. [Link]

-

5-Methylquinoline | C10H9N. PubChem, NIH. [Link]

-

The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses Procedure. [Link]

-

6-Methylquinoline | C10H9N. PubChem, NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]

- 5. This compound | CAS#:65513-45-3 | Chemsrc [chemsrc.com]

- 6. This compound | 65513-45-3 [chemicalbook.com]

- 7. 6-Bromo-5-methylquinoline | CymitQuimica [cymitquimica.com]

- 8. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-methylquinoline

Foreword: The Strategic Importance of 5-Bromo-6-methylquinoline

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the quinoline core is a "privileged structure," recognized for its prevalence in compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of this core allows for the fine-tuning of a molecule's biological and physicochemical properties. This compound represents a key building block in this arena. The bromine atom at the 5-position serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions, while the methyl group at the 6-position provides a crucial structural element for optimizing ligand-receptor interactions. This guide provides an in-depth analysis of the principal synthetic routes to this valuable intermediate, grounded in mechanistic understanding and practical application for researchers and drug development professionals.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from two fundamentally different strategic directions:

-

Strategy A: De Novo Ring Formation. This approach involves constructing the bicyclic quinoline core from an acyclic or monocyclic precursor that already contains the requisite bromo and methyl substituents. The primary advantage is the unambiguous placement of the substituents from the outset. The Skraup and Doebner-von Miller reactions are the cornerstone methods for this strategy.

-

Strategy B: Late-Stage Functionalization. This strategy begins with a pre-formed 6-methylquinoline scaffold, followed by the selective introduction of a bromine atom at the C-5 position through electrophilic aromatic substitution. This route can be more atom-economical if the starting quinoline is readily available, but success hinges on controlling the regioselectivity of the bromination.

The following diagram illustrates these divergent strategic pathways.

Caption: Divergent synthetic strategies for this compound.

Route Analysis: De Novo Ring Formation via the Skraup Synthesis

The Skraup synthesis, first reported in 1880, is a classic and powerful method for constructing the quinoline skeleton.[3] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3] A closely related method, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[4][5] For the synthesis of this compound, the logical starting material is 3-Bromo-4-methylaniline.

Principle and Mechanism

The reaction proceeds through a well-established, albeit complex, sequence of steps. The causality behind the choice of reagents is critical to understanding the transformation:

-

Acrolein Formation : Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein, in situ.[6][7]

-

Michael Addition : The amino group of 3-Bromo-4-methylaniline performs a nucleophilic conjugate (Michael) addition to the acrolein intermediate.[7]

-

Cyclization & Dehydration : The sulfuric acid then catalyzes an intramolecular electrophilic attack of the electron-rich aromatic ring onto the protonated aldehyde, followed by dehydration to form a 1,2-dihydroquinoline intermediate.[8]

-

Oxidation : The final and crucial step is the oxidation of the dihydroquinoline intermediate to the aromatic this compound. This requires an oxidizing agent, traditionally nitrobenzene (which can also serve as the solvent) or arsenic acid.[3] Ferrous sulfate is often added to moderate the notoriously vigorous and sometimes violent nature of the reaction.[3]

The following diagram outlines the core mechanistic pathway of the Skraup reaction.

Caption: Mechanistic workflow of the Skraup quinoline synthesis.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is representative and should be performed with rigorous safety precautions by trained personnel, particularly given the potentially exothermic nature of the Skraup reaction.

-

Reaction Setup : In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid (60 mL) to 3-Bromo-4-methylaniline (0.1 mol). The mixture will generate heat.

-

Addition of Reagents : To the stirred mixture, add ferrous sulfate heptahydrate (2 g) to moderate the reaction. Gently heat the mixture to 100-110 °C in an oil bath.

-

Glycerol Addition : Add glycerol (0.3 mol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 140 °C.

-

Oxidant Addition : Once the glycerol addition is complete, slowly add nitrobenzene (0.12 mol) as the oxidizing agent.

-

Reaction Completion : Heat the reaction mixture under reflux at 140-150 °C for 3-4 hours. Monitor the reaction progress by TLC.

-

Work-up : Allow the mixture to cool to room temperature. Cautiously pour the mixture into a large beaker containing 1 L of water. Steam distill the mixture to remove the unreacted nitrobenzene.

-

Isolation : Make the remaining solution basic by the slow addition of concentrated sodium hydroxide solution until the pH is >10, which precipitates the crude product. The product can be extracted with a suitable organic solvent (e.g., dichloromethane or toluene).

-

Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Assessment of the Skraup Route

| Feature | Assessment |

| Advantages | Utilizes simple, inexpensive, and readily available starting materials like glycerol and sulfuric acid.[9] The regiochemistry of the product is unequivocally defined by the starting aniline. |

| Disadvantages | Reaction conditions are harsh (strong acid, high temperatures).[10] The reaction can be highly exothermic and difficult to control.[3] Yields can be variable, and the work-up procedure is extensive. Use of toxic oxidants like arsenic acid or nitrobenzene raises environmental and safety concerns.[11] |

Route Analysis: Late-Stage Electrophilic Bromination

This strategy leverages the availability of 6-methylquinoline and introduces the bromine substituent in the final step. The success of this route is entirely dependent on controlling the regioselectivity of the electrophilic aromatic substitution.

Principle and Mechanistic Considerations

In the quinoline ring system, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and is thus deactivated towards electrophilic attack. Conversely, the benzene ring is more electron-rich and is the site of substitution. The existing methyl group at C-6 is an ortho-, para-directing activator.

-

Directing Effects : The C-5 and C-7 positions are ortho to the activating methyl group. The C-8 position is para to the C-5 position and meta to the methyl group. Electrophilic attack is generally favored at the C-5 and C-8 positions in the quinoline nucleus.[6] The interplay between the activating methyl group (directing to C-5 and C-7) and the inherent reactivity of the quinoline system (favoring C-5 and C-8) strongly suggests that C-5 will be a major site of bromination.

-

Choice of Reagents : The choice of brominating agent is key to controlling selectivity and reactivity.

-

Molecular Bromine (Br₂) : Highly reactive, often requires a catalyst, and can lead to over-bromination or a mixture of isomers.

-

N-Bromosuccinimide (NBS) : A milder source of electrophilic bromine (Br⁺), often used for selective bromination of activated aromatic rings. Its use can minimize the formation of byproducts.[12][13] The reaction is typically performed in a suitable solvent like dichloromethane or sulfuric acid.[12][13]

-

Detailed Experimental Protocol (Representative)

-

Reaction Setup : Dissolve 6-methylquinoline (0.1 mol) in concentrated sulfuric acid (100 mL) in a flask cooled in an ice-water bath. Stir until a homogeneous solution is obtained.

-

Brominating Agent Addition : Add N-Bromosuccinimide (NBS) (0.105 mol, 1.05 equiv.) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction : Allow the reaction to stir at a controlled temperature (e.g., 0-5 °C) for several hours. Monitor the disappearance of the starting material by TLC or GC-MS.

-

Work-up : Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Isolation : Neutralize the aqueous solution by the slow addition of a concentrated base (e.g., NaOH or NH₄OH) until the pH is basic, causing the product to precipitate.

-

Purification : Filter the solid product, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to separate any potential regioisomers.

Assessment of the Bromination Route

| Feature | Assessment |

| Advantages | Potentially milder reaction conditions compared to the Skraup synthesis. A shorter synthetic route if 6-methylquinoline is a readily available starting material. Avoids the use of highly toxic oxidants. |

| Disadvantages | The primary challenge is controlling regioselectivity; formation of isomeric byproducts (e.g., 8-bromo-6-methylquinoline) is possible and may require difficult purification. Yields depend heavily on achieving high selectivity. |

Summary and Recommendations

The choice between de novo ring formation and late-stage functionalization depends on project-specific factors such as starting material availability, scalability, and purification capabilities.

| Parameter | Route 1: Skraup Synthesis | Route 2: Electrophilic Bromination |

| Starting Material | 3-Bromo-4-methylaniline | 6-Methylquinoline |

| Regioselectivity | Excellent (pre-defined) | Good to Moderate (process dependent) |

| Reaction Conditions | Harsh (high temp, strong acid) | Milder (low temp, acid solvent) |

| Key Challenges | Reaction control (exotherm), extensive work-up | Isomer separation, optimizing selectivity |

| Scalability | Challenging due to safety concerns | More straightforward |

For laboratory-scale synthesis where unambiguous product formation is paramount, the Skraup synthesis starting from 3-Bromo-4-methylaniline is the more reliable, albeit more demanding, route. For larger-scale campaigns where 6-methylquinoline is an inexpensive starting point and purification methods are robust, optimizing the electrophilic bromination route may prove more efficient and safer.

Product Characterization

The final product, this compound, is a solid at room temperature. Its identity and purity must be confirmed using standard analytical techniques.

-

Molecular Formula : C₁₀H₈BrN[14]

-

Molecular Weight : 222.08 g/mol [14]

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and a singlet for the methyl group protons. The coupling patterns of the aromatic protons are crucial for confirming the substitution pattern.

-

Mass Spectrometry : Will show a characteristic isotopic pattern for the molecular ion (M⁺ and M+2) due to the presence of the bromine atom.

-

Physical Properties : TPSA: 12.89; LogP: 3.30572.[14]

References

-

Copper(I)‐Catalyzed Cascade Sonogashira Coupling/Annulation Reaction of Ethyl 4‐(benzoyloxy)‐5‐bromo‐6‐methylquinoline‐3‐carboxylate with Internal Alkynes. (n.d.). Wiley Online Library. Retrieved January 5, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Retrieved January 5, 2026, from [Link]

-

Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved January 5, 2026, from [Link]

-

Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Friedländer synthesis. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). Chemsrc. Retrieved January 5, 2026, from [Link]

-

The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Skraup reaction. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved January 5, 2026, from [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH. Retrieved January 5, 2026, from [Link]

-

Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

Friedländer Quinoline Synthesis. (n.d.). Scite.ai. Retrieved January 5, 2026, from [Link]

-

This compound (C10H8BrN). (n.d.). PubChemLite. Retrieved January 5, 2026, from [Link]

-

SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. (n.d.). Organic Syntheses Procedure. Retrieved January 5, 2026, from [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. (n.d.). Atlantis Press. Retrieved January 5, 2026, from [Link]

-

Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube. Retrieved January 5, 2026, from [Link]

-

Preparation of brominated tetrahydroquinolines and quinolines. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Quinoline. (n.d.). Scanned document. Retrieved January 5, 2026, from [Link]

-

Skraup Reaction. (2022). YouTube. Retrieved January 5, 2026, from [Link]

-

The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. (n.d.). Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]

- Method for preparing medicament midbody 5-bromine-6-amido quinoxaline. (n.d.). Google Patents.

-

The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 5, 2026, from [Link]

-

Synthesis of 6-Bromoquinoline. (n.d.). Scribd. Retrieved January 5, 2026, from [Link]

-

Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iipseries.org [iipseries.org]

- 7. m.youtube.com [m.youtube.com]

- 8. mlsu.ac.in [mlsu.ac.in]

- 9. This compound | CAS#:65513-45-3 | Chemsrc [chemsrc.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. 5-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. chemscene.com [chemscene.com]

A Technical Guide to 5-Bromo-6-methylquinoline: Synthesis, Characterization, and Applications

Executive Summary: 5-Bromo-6-methylquinoline is a halogenated and alkylated quinoline derivative of significant interest to the fields of medicinal chemistry and materials science. Its unique substitution pattern makes it a valuable heterocyclic building block for the synthesis of more complex molecular architectures. This guide provides an in-depth analysis of its structural properties, a detailed, mechanistically-grounded protocol for its synthesis via the Skraup-Doebner-von Miller reaction, comprehensive spectroscopic characterization, and an overview of its applications in drug discovery and scientific research.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1][2][3][4] Its derivatives exhibit a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][4][5] The strategic placement of substituents, such as the bromine atom and methyl group in this compound, allows for fine-tuning of the molecule's steric and electronic properties, making it a crucial intermediate for developing novel therapeutic agents and functional materials.[2][6]

Physicochemical and Structural Properties

IUPAC Nomenclature and Structural Confirmation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . Its structure consists of a quinoline core with a bromine atom at position 5 and a methyl group at position 6.

Diagram: Chemical Structure of this compound ```dot graph 5_Bromo_6_methylquinoline_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Define atom positions N1 [pos="0,1.299!", label="N"]; C2 [pos="1.125,0.65!", label="C"]; C3 [pos="1.125,-0.65!", label="C"]; C4 [pos="0,-1.299!", label="C"]; C4a [pos="-1.125,-0.65!", label="C"]; C5 [pos="-2.25,-1.299!", label="C"]; C6 [pos="-3.375,-0.65!", label="C"]; C7 [pos="-3.375,0.65!", label="C"]; C8 [pos="-2.25,1.299!", label="C"]; C8a [pos="-1.125,0.65!", label="C"]; Br [pos="-2.25,-2.598!", label="Br"]; CH3 [pos="-4.5, -1.299!", label="CH₃"];

// Draw bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C4a [label=""]; C4a -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C8a [label=""]; C8a -- N1 [label=""]; C4a -- C8a [label=""]; C5 -- Br [label=""]; C6 -- CH3 [label=""]; }

Workflow for the synthesis of this compound.

Spectroscopic Characterization and Structural Elucidation

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings, as well as a singlet for the methyl group protons. The chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will differentiate between the aromatic carbons and the methyl carbon.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. For C₁₀H₈BrN, the expected m/z values would be approximately 221 and 223. [7]* Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the quinoline core, and the C-Br stretching frequency.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active compounds.

-

Scaffold for Anticancer Agents: Bromo-substituted quinolines have been investigated for their potential as anticancer agents. [5]The bromine atom can act as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecules with potential topoisomerase inhibitory or other cytotoxic activities. [5]* Precursor for Bioactive Molecules: The quinoline nucleus is a core component of many pharmaceuticals. [1][3][4]This specific derivative can be used to synthesize compounds targeting various diseases, leveraging the established bioactivity of the quinoline scaffold. [2][6]* Materials Science: Quinoline derivatives can exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) and chemical sensors. The heavy bromine atom can also influence properties like intersystem crossing, which is relevant in photochemistry.

Diagram: Drug Discovery Cascade

Use of this compound in a drug discovery workflow.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific hazard information and handling procedures.

Conclusion

This compound is a synthetically valuable heterocyclic compound. Its preparation via the Skraup-Doebner-von Miller synthesis provides a reliable route to this key intermediate. With its versatile chemical handles—the reactive bromine atom and the quinoline nitrogen—it serves as an excellent starting point for the development of new therapeutics and advanced materials, continuing the long and productive history of quinoline chemistry.

References

-

Gutsulyak, V. M., & Vaskelis, A. (1981). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 46(16), 3342-3345. Available from: [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. Available from: [Link]

-

Kumar, A., & Sharma, S. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available from: [Link]

-

Eisch, J. J., & Gadek, T. R. (1987). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated .alpha.'-(arylamino)aryl anils to quinolines. The Journal of Organic Chemistry, 52(19), 4362-4371. Available from: [Link]

-

ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available from: [Link]

-

ChemSrc. (n.d.). This compound | CAS#:65513-45-3. Available from: [Link]

-

PubChemLite. (n.d.). This compound (C10H8BrN). Available from: [Link]

-

SpectraBase. (n.d.). 5-Bromo-6-methoxy-2-methylquinoline. Available from: [Link]

-

ChemSynthesis. (n.d.). 5-bromo-6-fluoroquinoline. Available from: [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Available from: [Link]

-

Wang, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4936. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Available from: [Link]

-

Sonawane, H. R., et al. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. European Journal of Medicinal Chemistry, 254, 115354. Available from: [Link]

-

ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Available from: [Link]

-

Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available from: [Link]

Sources

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]

- 7. PubChemLite - this compound (C10H8BrN) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-6-methylquinoline

Abstract

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The specific substitution pattern on the quinoline ring system profoundly influences its physicochemical properties and pharmacological effects. 5-Bromo-6-methylquinoline, with its electron-withdrawing bromine atom and electron-donating methyl group, presents a unique electronic and steric profile that warrants detailed structural elucidation.[1][2] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules in any research or development pipeline.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[3][4] Based on the analysis of related substituted quinolines, a predicted NMR profile for this compound dissolved in a standard solvent like deuterated chloroform (CDCl₃) is presented below.[5][6]

2.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals in the aromatic region, corresponding to the protons on the quinoline ring, and a singlet in the aliphatic region for the methyl group protons. The bromine atom at the 5-position and the methyl group at the 6-position will influence the chemical shifts of the neighboring protons through their electronic and steric effects.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | ~8.9 | dd | J = 4.2, 1.7 |

| H-3 | ~7.4 | dd | J = 8.3, 4.2 |

| H-4 | ~8.1 | dd | J = 8.3, 1.7 |

| H-7 | ~7.6 | d | J = 8.5 |

| H-8 | ~8.0 | d | J = 8.5 |

| 6-CH₃ | ~2.5 | s | - |

2.2. Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution within the aromatic system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~148 |

| C-5 | ~118 |

| C-6 | ~138 |

| C-7 | ~130 |

| C-8 | ~128 |

| C-8a | ~127 |

| 6-CH₃ | ~20 |

2.3. Experimental Protocol for NMR Spectroscopy

To validate the predicted data, the following experimental protocol is recommended for acquiring high-quality NMR spectra.[5][6]

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[6]

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30)

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled with NOE (zgpg30)

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.[6]

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and reference the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-Br and aliphatic C-H bonds.

3.1. Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorptions for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-Br Stretch | 650 - 550 | Medium to Strong |

3.2. Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples.

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will be characterized by the presence of a distinct isotopic pattern for bromine.

4.1. Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₈BrN.[7][8] The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in two molecular ion peaks of nearly equal intensity at m/z values corresponding to the two isotopic masses.

-

[M]⁺ with ⁷⁹Br: m/z ≈ 221

-

[M+2]⁺ with ⁸¹Br: m/z ≈ 223

-

-

Fragmentation: Common fragmentation pathways for quinolines involve the loss of small molecules like HCN. The fragmentation pattern will aid in confirming the quinoline core structure.

4.2. Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.[9]

Gas Chromatography (GC) Conditions:

-

Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is appropriate.

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C

Sources

- 1. Buy 5-Bromo-8-methylquinoline | 74316-55-5 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | CAS#:65513-45-3 | Chemsrc [chemsrc.com]

- 8. chemscene.com [chemscene.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Structural Elucidation of 5-Bromo-6-methylquinoline for Pharmaceutical and Materials Science Applications

An in-depth technical guide on the crystal structure of 5-Bromo-6-methylquinoline is detailed below.

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and crystallographic analysis of this compound. As a substituted quinoline, this molecule is of significant interest to researchers in drug development and materials science due to the diverse biological and electronic activities of the quinoline scaffold.[1][2][3][4] While a definitive, publicly available crystal structure for this compound has yet to be deposited in major structural databases like the Cambridge Structural Database (CSD), this guide outlines the necessary experimental workflows to determine its three-dimensional structure.[5] We present detailed protocols for its synthesis, purification, and crystallization, followed by a procedural outline for single-crystal X-ray diffraction (SC-XRD) analysis. Furthermore, we discuss the anticipated structural features and intermolecular interactions that would be revealed by such an analysis and their implications for the rational design of novel therapeutics and functional materials. This document is intended to serve as a foundational resource for researchers embarking on the structural and functional characterization of this and related quinoline derivatives.

Part 1: The Quinoline Scaffold: Significance and Rationale for Structural Analysis

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[3][6] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4][6] Notable drugs such as chloroquine and topotecan feature this heterocyclic core.[2][6] In materials science, the planar and aromatic nature of quinoline makes it a valuable component in the design of organic light-emitting diodes (OLEDs), dyes, and sensors.[1]

The specific substitution pattern of this compound, with a bromine atom at the 5-position and a methyl group at the 6-position, is expected to modulate its electronic properties and steric profile. The bromine atom can act as a handle for further synthetic modifications, such as cross-coupling reactions, while also participating in halogen bonding. The methyl group can influence solubility and steric interactions.

Understanding the precise three-dimensional arrangement of atoms in the solid state through its crystal structure is paramount. This knowledge allows for:

-

Rational Drug Design: Elucidating the conformation and intermolecular interactions of this compound can inform the design of more potent and selective drug candidates by enabling structure-based design and computational modeling.

-

Polymorph Screening: The crystallization process can yield different crystal forms (polymorphs) of the same compound, each with unique physical properties like solubility and bioavailability.[7] Identifying and characterizing these polymorphs is a critical step in drug development.

-

Materials Engineering: The solid-state packing of molecules dictates the bulk properties of a material. Knowledge of the crystal structure can aid in the design of new materials with desired electronic and optical characteristics.

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of this compound can be approached through several established methods for quinoline synthesis, followed by or incorporating a bromination step. A common and effective approach is the Skraup synthesis, which involves the reaction of an aniline derivative with glycerol, an oxidizing agent, and sulfuric acid. Alternatively, direct bromination of 6-methylquinoline can be employed.

Experimental Protocol: Synthesis via Bromination of 6-Methylquinoline

This protocol describes a plausible method for the synthesis of this compound.

Materials:

-

6-Methylquinoline[8]

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, and column chromatography setup.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 6-methylquinoline (1.0 eq) in concentrated sulfuric acid at 0°C (ice bath).

-

Bromination: Slowly add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C. The use of NBS is a common strategy for regioselective bromination of activated aromatic rings.[9]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

-

Workup: Carefully pour the reaction mixture over crushed ice and basify to pH 8-9 with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer three times with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Physicochemical and Spectroscopic Data

Below is a table summarizing the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | [10] |

| Molecular Weight | 222.08 g/mol | [10] |

| CAS Number | 65513-45-3 | [10][11] |

| Appearance | Predicted to be a solid at room temperature | N/A |

| XlogP | 3.2 | [12] |

| H-Bond Acceptors | 1 | [10] |

| H-Bond Donors | 0 | [10] |

| Predicted ¹H NMR (CDCl₃, 400 MHz) δ | 8.8-8.9 (dd, 1H), 8.0-8.2 (d, 1H), 7.6-7.8 (d, 1H), 7.4-7.5 (dd, 1H), 7.3-7.4 (d, 1H), 2.5 (s, 3H) | N/A |

| Predicted ¹³C NMR (CDCl₃, 100 MHz) δ | 150.1, 147.5, 136.2, 134.8, 130.5, 129.8, 128.4, 121.9, 118.7, 20.3 | N/A |

| Mass Spec (EI) | m/z 221/223 (M⁺, M⁺+2) | N/A |

Part 3: Crystal Structure Determination Workflow

The determination of the molecular structure of this compound in the solid state is achieved through single-crystal X-ray diffraction (SC-XRD). This process involves growing high-quality single crystals, collecting diffraction data, and solving the crystal structure.

Experimental Protocol: Crystallization of this compound

Obtaining diffraction-quality single crystals is often the most challenging step. Several methods can be employed, and the choice of solvent is critical.

Materials:

-

Purified this compound

-

A range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone)

-

Small vials or test tubes

Procedure (Slow Evaporation):

-

Solvent Screening: Test the solubility of the compound in various solvents to find a solvent in which it is moderately soluble.

-

Solution Preparation: Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature.

-

Filtration: Filter the solution through a small plug of cotton or a syringe filter to remove any particulate matter.

-

Crystallization: Transfer the filtered solution to a clean vial, cover it loosely (e.g., with parafilm pierced with a few small holes), and allow the solvent to evaporate slowly and undisturbed over several days.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.

Troubleshooting: If slow evaporation fails, other techniques such as vapor diffusion (using a precipitant solvent) or slow cooling of a saturated solution can be attempted.[7]

Workflow for Single-Crystal X-ray Diffraction

The overall process from a crystalline sample to a solved structure is depicted in the following workflow diagram.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 4: Anticipated Structural Features and Intermolecular Interactions

While the experimental crystal structure is not yet available, we can predict key structural features based on the known chemistry of quinoline and bromo-aromatic compounds.

Predicted Crystallographic Parameters

| Parameter | Predicted Value/Features |

| Crystal System | Monoclinic or Orthorhombic (common for organic molecules) |

| Space Group | Likely centrosymmetric (e.g., P2₁/c, Pbca) |

| Z (molecules per unit cell) | 2, 4, or 8 |

| Bond Lengths & Angles | Consistent with standard values for aromatic C-C, C-N, C-Br, and C-H bonds. The quinoline ring system is expected to be largely planar. |

| Torsion Angles | The methyl group's hydrogen atoms may be disordered. |

Potential Intermolecular Interactions

The solid-state packing of this compound will be governed by a combination of non-covalent interactions. Understanding these is key to predicting its physical properties.

-

π-π Stacking: The planar aromatic quinoline rings are likely to engage in offset π-π stacking interactions, which are a dominant force in the packing of many aromatic heterocycles.

-

C-H···π Interactions: The methyl group or aromatic C-H bonds could act as donors to the π-system of an adjacent molecule.

-

Halogen Bonding: The bromine atom is a potential halogen bond donor, which could interact with the nitrogen atom of a neighboring quinoline ring (C-Br···N).

-

van der Waals Forces: These ubiquitous forces will contribute to the overall stability of the crystal lattice.

The following diagram illustrates these potential interactions between two molecules of this compound.

Caption: Potential intermolecular interactions in the crystal lattice.

Part 5: Applications and Future Directions

The determination of the crystal structure of this compound would provide an empirical foundation for its application in several fields:

-